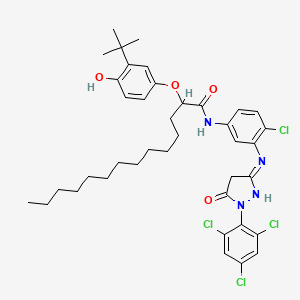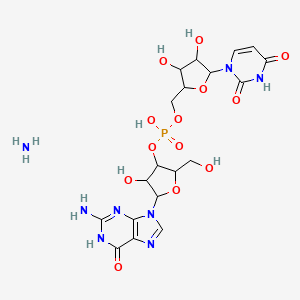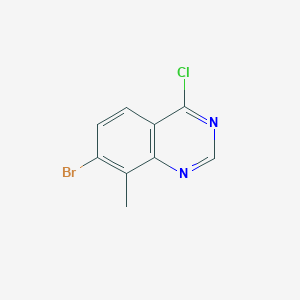
7-Brom-4-chlor-8-methylchinazolin
Übersicht
Beschreibung
7-Bromo-4-chloro-8-methylquinazoline is a chemical compound with the molecular formula C9H6BrClN2 . It is used as a reactant in the preparation of N1-(5-(heterocyclyl)-thiazol-2-yl)-3-(4-trifluoromethylphenyl)-1,2-propanediamines as AKT/PKB inhibitors for cancer treatment .
Synthesis Analysis
Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction .Molecular Structure Analysis
The 7-bromo-4-chloro-8-methylquinazoline molecule contains a total of 19 atoms. There are 6 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, 1 Chlorine atom, and 1 Bromine atom . It contains total 20 bonds; 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 Pyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-4-chloro-8-methylquinazoline include a molecular weight of 257.52 g/mol . The compound appears as a yellow powder . More specific properties such as boiling point, melting point, and density are not found in the search results.Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von antiviralen Wirkstoffen
7-Brom-4-chlor-8-methylchinazolin: ist ein Schlüsselintermediat bei der Synthese von Lenacapavir, einem potenten Kapsidinhibitor, der zur Behandlung von HIV-1-Infektionen eingesetzt wird . Die Fähigkeit der Verbindung, eine regioselektive Cyclisierung zu durchlaufen, macht sie wertvoll für die Konstruktion komplexer Moleküle, die in der antiviralen Therapie entscheidend sind.
Neurologie: Forschung zu Alzheimer-Krankheit
Die Derivate der Verbindung werden auf ihr Potenzial zur Behandlung neurologischer Erkrankungen wie Alzheimer-Krankheit untersucht. Ihre Rolle bei der Synthese von Glycogensynthase-Kinase-3β-Inhibitoren unterstreicht ihre Bedeutung in der Forschung zu neurodegenerativen Erkrankungen .
Onkologie: Tyrosinkinase-Rezeptor-Inhibition
Forscher untersuchen die Verwendung von This compound bei der Entwicklung von Tyrosinkinase-Rezeptor-Inhibitoren. Diese Inhibitoren können das Tumorwachstum unterdrücken und sind bedeutsam im Bereich der Krebstherapie .
Hämatologie: Behandlung von Eisenmangel
Die Verbindung ist auch ein Vorläufer bei der Synthese von Behandlungen für Eisenmangel. Ihre Modifikation führt zu Verbindungen, die dieses weit verbreitete Gesundheitsproblem möglicherweise lösen können .
Prozessentwicklung: Großtechnische Synthese
Die praktische Synthese von This compound aus leichter zugänglichen Ausgangsmaterialien wurde demonstriert. Dies bietet einen potenziellen wirtschaftlichen Weg für die großtechnische Produktion, was für kommerzielle Anwendungen entscheidend ist .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-4-chloro-8-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7(10)3-2-6-8(5)12-4-13-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVIICZEECULSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-Ethyl (7-amino-6,7,8,9-tetrahydro-pyrido-[1,2-a]indol-10-yl)acetate hydrochloride](/img/structure/B1449580.png)
![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine hydrochloride](/img/structure/B1449581.png)
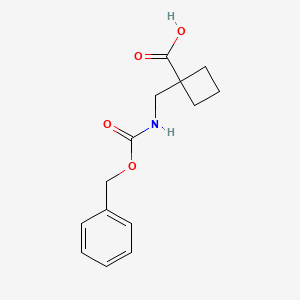
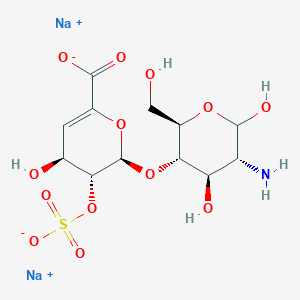

![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)


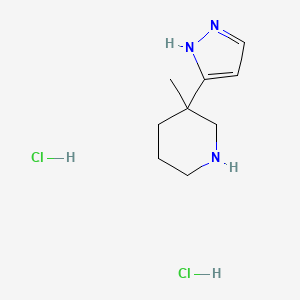

![Benzofuro[3,2-D]pyrimidin-4(3H)-one](/img/structure/B1449600.png)
